molecular formula C15H13Cl2NOS B5582681 N-[(4-CHLOROPHENYL)METHYL]-2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDE

N-[(4-CHLOROPHENYL)METHYL]-2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDE

Cat. No.: B5582681
M. Wt: 326.2 g/mol
InChI Key: DLXJERLLAURAAJ-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to an acetamide backbone

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “N-(4-chlorobenzyl)-2-[(4-chlorophenyl)thio]acetamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Further studies would be needed to explore these aspects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorothiophenol in the presence of a base to form the intermediate 4-chlorobenzyl 4-chlorophenyl sulfide. This intermediate is then reacted with acetamide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)sulfanyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-chloroacetamide: Shares structural similarities but differs in the presence of a chloro group instead of a sulfanyl group.

    N-(4-Bromophenyl)-2-chloroacetamide: Similar structure with a bromine atom instead of chlorine.

    N-(4-Methylphenyl)-2-chloroacetamide: Contains a methyl group instead of chlorine.

Uniqueness

N-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is unique due to the presence of both 4-chlorophenyl and sulfanyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c16-12-3-1-11(2-4-12)9-18-15(19)10-20-14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXJERLLAURAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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